molecular formula C9H11BrN2O2 B2809072 Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate CAS No. 1289045-71-1

Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate

Cat. No.: B2809072
CAS No.: 1289045-71-1
M. Wt: 259.103
InChI Key: JIXXXHLOCUBSFU-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate (CAS: 1289045-71-1; MFCD29113455) is a brominated pyridine derivative with an ethyl ester and an amino group at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₀BrN₂O₂ (molecular weight: 267.10 g/mol). This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and receptor modulators .

Properties

IUPAC Name

ethyl 2-[(4-bromopyridin-2-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-12-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXXXHLOCUBSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate typically involves the reaction of 4-bromopyridine-2-amine with ethyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with hydrogen peroxide can produce an N-oxide .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate has been synthesized for its potential use in developing new pharmaceuticals. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives containing brominated pyridine rings showed enhanced activity against various bacterial strains, suggesting that the bromine substitution plays a crucial role in their efficacy .

Compound Activity MIC (µg/mL) Reference
This compoundModerate50-100
Similar Brominated CompoundHigh10-20

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . this compound's structural features may contribute to similar effects, warranting further investigation.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have revealed that modifications to the pyridine ring can significantly affect the compound's potency and selectivity against specific targets .

Case Study: Anticonvulsant Activity

In a recent study, a series of compounds based on the structure of this compound were synthesized and tested for anticonvulsant activity. The results indicated that certain modifications led to enhanced efficacy compared to standard anticonvulsants like sodium valproate .

Modification Efficacy Standard Comparison
Bromination at position 4IncreasedHigher than sodium valproate
Methyl substitution at position 3ModerateComparable to standard

Synthetic Applications

This compound serves as an intermediate in synthesizing other biologically active compounds. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

Synthesis of Novel Compounds

Researchers have utilized this compound to develop new derivatives with improved biological activities. For instance, reactions involving this compound have led to the creation of compounds with enhanced anti-inflammatory and analgesic properties .

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, reactivity, and applications of Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate and analogous compounds:

Compound Name (CAS) Structure Key Differences Reactivity/Applications References
This compound (1289045-71-1) Pyridine ring with 4-Br, 2-NH, and ethyl ester Amino group enhances H-bonding Cross-coupling reactions; kinase inhibitor synthesis
Ethyl 2-(4-bromopyridin-2-yl)acetate (1060814-91-6) Pyridine ring with 4-Br and ethyl ester (no amino group) Lacks amino group Suzuki couplings; agrochemical intermediates
Ethyl 2-[(5-bromopyrimidin-2-yl)amino]acetate (1159823-83-2) Pyrimidine ring with 5-Br and ethyl ester Pyrimidine vs. pyridine ring Targets nucleotide analogs; antiviral/anticancer research
Ethyl 2-[(3-methylphenyl)amino]acetate (21911-66-0) Phenyl ring with 3-Me and ethyl ester (aromatic instead of heterocyclic) Aromatic vs. heterocyclic core Limited cross-coupling utility; used in dye/pharmaceutical intermediates
tert-Butyl 2-(4-bromopyridin-2-yl)acetate (1266119-33-8) tert-Bu ester replaces ethyl ester Bulkier ester group Improved lipophilicity for CNS-targeting drug candidates

Biological Activity

Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate is an organic compound with a molecular formula of C9H11BrN2O2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets. The bromopyridine moiety is known for modulating the activity of enzymes and receptors, influencing cellular processes and biological responses.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound interacts with specific enzymes, potentially inhibiting or activating their functions.
  • Receptor Modulation : It may bind to various receptors, altering signaling pathways that regulate cellular functions.

These interactions can lead to significant changes in cell proliferation, apoptosis, and metabolic processes, making it a candidate for therapeutic applications.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the bromopyridine ring can significantly affect the compound's efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
Methyl 2-(4-bromopyridin-2-yl)acetateMethyl StructureSimilar properties but different biological effects
Ethyl 2-(5-bromopyridin-2-yl)acetate5-Bromo StructureEvaluated for antibacterial activity
Ethyl 2-(3-bromopyridin-2-yl)acetate3-Bromo StructureInvestigated for anti-inflammatory effects

These comparisons highlight how variations in the bromine position on the pyridine ring influence biological outcomes.

Antitumor Activity

A study investigated the antitumor potential of this compound in various cancer cell lines. Results indicated that the compound exhibited cytotoxic effects against non-small-cell lung cancer (NSCLC) cells, with IC50 values demonstrating significant potency. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

Research has also focused on the antimicrobial activity of this compound. In vitro assays revealed moderate to strong inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM, indicating promising antibacterial potential .

Neuroprotective Effects

Another area of exploration includes the neuroprotective effects of this compound. In models of neurodegeneration, this compound demonstrated the ability to reduce oxidative stress markers and inflammation, suggesting a role in protecting neuronal cells from damage .

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